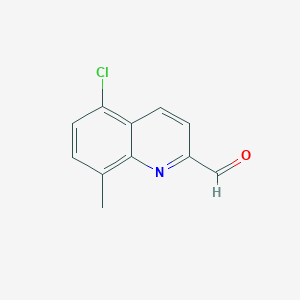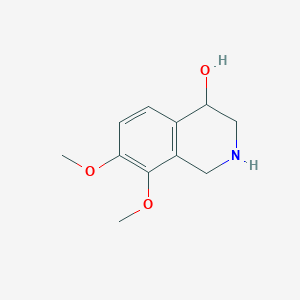
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of ethoxy and dimethyl substituents at specific positions on the tetrahydroquinoline ring imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the reduction of isoquinoline using reducing agents like tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. Multicomponent reactions (MCRs) are often employed in industrial settings due to their ability to generate molecular diversity and complexity with high atom economy and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as tin and hydrochloric acid or sodium and ethanol are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in neuroinflammatory pathways, thereby exerting its antineuroinflammatory effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline ring structure but lacks the ethoxy and dimethyl substituents.
2,3-Dihydro-4(1H)-quinolinone: This compound has a similar bicyclic structure but differs in the degree of saturation and the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI-Schlüssel |
ICLZDDHGBWPBBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(NC2=C1C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


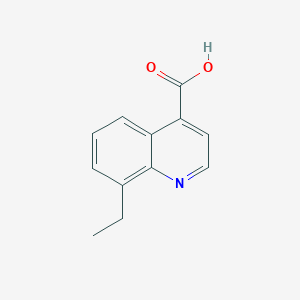
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

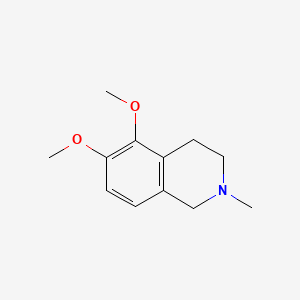

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
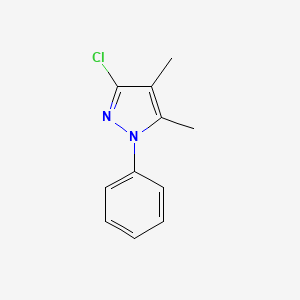
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)


